BenchChemオンラインストアへようこそ!

Camostat Mesylate-D4

Bioanalysis LC-MS/MS Isotope Dilution

Camostat Mesylate-D4 is the definitive +4 Da stable isotope-labeled internal standard for LC-MS/MS quantification of camostat and its active metabolite GBPA in biological matrices. It co-elutes identically with the target analyte while providing sufficient mass separation to eliminate isotopic cross-talk—critical given camostat's extreme plasma instability (t₁/₂ ~1.5 min) driven by rapid esterase-mediated hydrolysis. Supplied with full COA documentation (HPLC, MS, NMR), it satisfies FDA and EMA guidelines for regulated bioequivalence trials. The mesylate salt form matches clinical formulations, reducing stock preparation errors. For validated, lot-traceable quantification across the 0.5–1000 ng/mL therapeutic range, choose Camostat Mesylate-D4.

Molecular Formula C₂₁H₂₂D₄N₄O₈S
Molecular Weight 498.54
Cat. No. B1162722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCamostat Mesylate-D4
Synonyms4-[[4-[(Aminoiminomethyl)amino]benzoyl]oxy]benzeneacetic Acid-D4;  2-(Dimethylamino)-2-oxoethyl Ester Methanesulfonate-D4;  FOY 305-D4;  FOY-S 980-D6;  Foipan-D4
Molecular FormulaC₂₁H₂₂D₄N₄O₈S
Molecular Weight498.54
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Camostat Mesylate-D4: Procurement-Grade Deuterated Internal Standard for Serine Protease Inhibitor Bioanalysis


Camostat Mesylate-D4 is a stable isotope-labeled analogue of the synthetic serine protease inhibitor camostat mesylate (FOY-305), in which four hydrogen atoms on the guanidinobenzoyl phenyl ring are replaced by deuterium . With a molecular formula of C₂₁H₂₂D₄N₄O₈S and a molecular weight of 498.54 g/mol, this deuterated compound is manufactured as an analytical reference standard and is primarily employed as an internal standard (IS) in liquid chromatography–tandem mass spectrometry (LC-MS/MS) workflows for the precise quantification of camostat and its active metabolite GBPA (FOY-251) in biological matrices . Camostat mesylate is a clinically approved agent in Japan and Korea for chronic pancreatitis and postoperative reflux esophagitis, and inhibits the host serine protease TMPRSS2 (IC₅₀ = 142 ± 31 nM) . The D4-labeled version co-elutes with the unlabeled analyte under reversed-phase conditions while providing a distinct mass shift that enables reliable discrimination and compensation for matrix effects and ion suppression .

Why Unlabeled Camostat Mesylate or Alternative Deuterated Analogues Cannot Substitute for Camostat Mesylate-D4 in Regulated Bioanalysis


The extreme instability of camostat mesylate in whole blood and plasma—driven by rapid esterase-mediated hydrolysis of its two ester bonds to form GBPA (FOY-251) and subsequently 4-guanidinobenzoic acid (GBA)—creates a uniquely demanding bioanalytical challenge . In this context, the choice of internal standard is not a commoditized decision: a non-deuterated structural analogue will not co-elute identically with the target analyte or its metabolites, introducing differential matrix effects that degrade assay accuracy, while a deuterated analogue with an insufficient mass shift (e.g., D3 or fewer labels) risks isotopic cross-talk between the IS and analyte ion clusters . Camostat Mesylate-D4 provides a +4 Da mass difference that is sufficient to separate the IS signal from the analyte's natural isotopic envelope in MS detection while maintaining near-identical physicochemical behavior during sample preparation and chromatography . This specific deuteration pattern—on the 2,3,5,6 positions of the guanidinobenzoate phenyl ring—is documented in vendor technical specifications, and substitution with a differently labeled variant (e.g., D6 or ¹³C₆) would require complete re-validation of the extraction protocol and mass spectrometric parameters .

Quantitative Differentiation Evidence for Camostat Mesylate-D4 Versus Unlabeled Camostat and Alternative Deuterated Internal Standards


Mass Shift of +4 Da Enables Baseline-Resolved Isotopic Discrimination from Unlabeled Camostat in LC-MS/MS

Camostat Mesylate-D4 carries four deuterium atoms positioned on the 2,3,5,6 sites of the guanidinobenzoate phenyl ring, producing a molecular ion ([M+H]⁺) at m/z 399.2 that is shifted by +4 Da relative to unlabeled camostat mesylate ([M+H]⁺ at m/z 395.2) . In comparison, the natural isotopic contribution of unlabeled camostat at the M+4 position is less than 0.1% of the monoisotopic peak intensity, meaning that the D4-labeled IS signal is effectively free of cross-talk from the analyte's isotopic envelope under standard resolution conditions . This contrasts with a D3-labeled analogue, where the M+3 natural abundance contribution from the unlabeled analyte can reach approximately 1–3% depending on molecular formula, introducing a systematic positive bias at low analyte concentrations unless mathematically corrected .

Bioanalysis LC-MS/MS Isotope Dilution

Chemical Purity ≥98% by HPLC with Complimentary Certificate of Analysis Enables Regulatory-Grade Quantification

Commercially available Camostat Mesylate-D4 is supplied with a chemical purity specification of ≥98% as determined by HPLC, accompanied by a comprehensive Certificate of Analysis (COA) that includes HPLC chromatogram, mass spectrum, and NMR data . In contrast, unlabeled camostat mesylate API (CAS 59721-29-8) is typically supplied at ≥95% purity for research-grade applications, with pharmacopoeial-grade material requiring additional purification and certification steps . The difference of ≥3 percentage points in chemical purity translates to a corresponding reduction in the maximum unknown impurity burden that could otherwise interfere with the IS response factor and introduce systematic quantification error .

Quality Control Reference Standards Pharmacopoeia

Isotope Dilution with Deuterated IS Improves Accuracy by 10–30% Over External Standard Calibration in Esterase-Labile Compound Bioanalysis

Camostat mesylate is exceptionally unstable in whole blood and plasma due to rapid hydrolysis by esterases, with reported half-life in plasma of approximately 1.5 minutes . In validated UHPLC-MS/MS methods for camostat quantification, the use of a deuterated internal standard (such as Camostat-D6, which is functionally analogous to Camostat-D4 for this evidence dimension) corrects for both extraction recovery losses and matrix-induced ion suppression, which can otherwise cause analyte signal suppression of 20–60% in protein-precipitated plasma extracts . Published isotope dilution LC-MS/MS methods for structurally similar ester-containing drugs consistently demonstrate a 10–30% improvement in accuracy (reduction of % bias from nominal concentration) and a 2–5-fold improvement in precision (%CV) at the LLOQ when a co-eluting deuterated IS is employed compared to external standard calibration or a non-co-eluting structural analogue IS . While direct head-to-head data for Camostat-D4 vs. Camostat-D6 is absent, the physicochemical principle—identical extraction recovery, ionization efficiency, and chromatographic retention between D4-IS and unlabeled camostat—is class-level established for deuterated analogues with ≥3 labels .

Isotope Dilution Mass Spectrometry Matrix Effect Esterase Instability

Contextual Potency: Camostat Is 2.6-Fold Less Potent Than Nafamostat Against TMPRSS2, Defining the Analytical Window That D4-Labeled Standards Must Support

In direct head-to-head in vitro assays using recombinantly expressed TMPRSS2 and a fluorogenic substrate, camostat mesylate demonstrated an IC₅₀ of 142 ± 31 nM, while nafamostat mesylate—its closest clinical comparator—exhibited an IC₅₀ of 55 ± 7 nM, representing a 2.6-fold difference in potency (p < 0.01) . This potency differential defines the clinically relevant plasma concentration range that a validated bioanalytical method using Camostat Mesylate-D4 as internal standard must be capable of quantifying. In a Phase I pharmacokinetic study in healthy Korean adults (N=15), camostat at 200 mg oral dose produced mean Cmax values for its active metabolite GBPA of approximately 120–200 ng/mL, with the calibration curve validated from 0.5 to 1000 ng/mL . The dynamic range required to capture both camostat and nafamostat exposures in a comparative clinical trial would span at least three orders of magnitude, demanding an IS that maintains consistent response linearity across this entire range . While the D4-labeled standard has not itself been tested head-to-head against D6 in this specific matrix, both meet the class-level requirement of ≥3 mass units separation and co-elution .

TMPRSS2 Inhibition SARS-CoV-2 Antiviral Bioanalysis

Camostat-D4 Matches the Structural Identity of the Clinically Administered Mesylate Salt Form: Advantage Over Free-Base or HCl Deuterated Analogues

Camostat Mesylate-D4 retains the methanesulfonate (mesylate) counterion of the clinically administered drug product (FOIPAN®), as confirmed by its molecular formula C₂₁H₂₂D₄N₄O₈S and molecular weight of 498.54 g/mol . This contrasts with commercially available Camostat-D6 (hydrochloride), which uses the HCl salt form (molecular weight approximately 434.9 g/mol for the free base + 36.46 for HCl) . While the salt counterion typically dissociates upon dissolution, differences in salt form can affect solubility, solid-state stability during storage, and the rate of dissolution during stock solution preparation—factors that influence IS working solution accuracy, particularly when preparing low-concentration spiking solutions for calibration standards . Procurement of an IS that matches the counterion of the clinical formulation eliminates one variable during method development and reduces the likelihood of solubility-related preparation errors.

Salt Form Equivalence Extraction Recovery LC-MS Compatibility

Highest-Value Application Scenarios for Camostat Mesylate-D4 Procurement


GLP-Compliant Pharmacokinetic and Bioequivalence Studies of Camostat Mesylate Formulations

In regulated bioequivalence trials comparing generic camostat mesylate formulations against the reference listed drug (FOIPAN®), FDA and EMA guidelines mandate the use of a stable isotope-labeled internal standard to correct for matrix effects and extraction variability. Camostat Mesylate-D4, with its ≥98% HPLC purity, full COA documentation, and +4 Da mass shift, satisfies the international regulatory expectation for a validated, fit-for-purpose IS in LC-MS/MS quantification of camostat and its active metabolite GBPA across the therapeutic concentration range of 0.5–1000 ng/mL . The mesylate salt form matches the clinical formulation, reducing stock solution preparation errors .

Cross-Study Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling of TMPRSS2 Inhibitors Including Camostat and Nafamostat

Comparative pharmacology studies seeking to establish the relationship between plasma exposure and TMPRSS2 target engagement require precise bioanalytical data for camostat (IC₅₀ = 142 ± 31 nM) measured alongside nafamostat (IC₅₀ = 55 ± 7 nM) . Camostat-D4 serves as the analyte-matched IS for the camostat channel, ensuring that cross-trial comparisons of PK parameters (Cmax, AUC, t₁/₂) are not confounded by differential IS performance. This supports semi-mechanistic PK-PD models that predict TMPRSS2 inhibition and viral entry blockade .

Multi-Site Clinical Bioanalysis Requiring Lot-to-Lot IS Consistency Across Study Phases

Clinical programs spanning multiple sites and trial phases (Phase I through III) require internal standard reference materials with documented purity and lot traceability to ensure seamless data merging. Camostat Mesylate-D4, supplied with HPLC, MS, and NMR characterization data in the COA , provides the lot-specific documentation necessary for bioanalytical method bridging reports and regulatory inspections, minimizing the risk of IS-related data rejection.

Stability- Indicating and Forced Degradation Studies of Camostat Mesylate Drug Products

Given camostat's well-documented instability in blood matrices (t₁/₂ ~1.5 min in plasma) due to esterase-mediated hydrolysis , stability-indicating analytical methods must accurately distinguish the parent drug from its degradation products GBPA and GBA. Camostat-D4, which co-elutes with camostat but is detected at a distinct m/z, enables accurate quantification of intact camostat in stressed samples without interference from degradation products that may share similar chromatographic retention but differ in mass .

Quote Request

Request a Quote for Camostat Mesylate-D4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.